molecular formula C37H66O5 B1244636 [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Cat. No.: B1244636
M. Wt: 590.9 g/mol
InChI Key: UHPKYXAUVQOHQL-DSZXWZEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate, also known as 1-Palmitoyl-2-α-linolenoyl-sn-glycerol, is a diacylglycerol compound. It consists of a glycerol backbone esterified with palmitic acid (16:0) and α-linolenic acid (18:3(9Z,12Z,15Z)). This compound is part of the glycerolipid family and plays a significant role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the esterification of glycerol with palmitic acid and α-linolenic acid. The reaction is usually catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction conditions often include:

  • Temperature: 50-70°C
  • Solvent: Organic solvents like chloroform or methanol
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process. Enzymatic catalysis is preferred for its specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the α-linolenic acid moiety can be oxidized to form hydroperoxides.

    Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: The fatty acid moieties can be exchanged with other fatty acids in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts like sodium methoxide or lipases.

Major Products

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Hydrolysis: Palmitic acid, α-linolenic acid, and glycerol.

    Transesterification: New diacylglycerol compounds with different fatty acid compositions.

Scientific Research Applications

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate has various applications in scientific research:

    Chemistry: Used as a model compound to study lipid chemistry and enzymatic reactions.

    Biology: Investigated for its role in cell signaling and membrane structure.

    Medicine: Explored for its potential anti-inflammatory and cardioprotective effects.

    Industry: Utilized in the formulation of functional foods and nutraceuticals.

Mechanism of Action

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate exerts its effects through several mechanisms:

    Cell Signaling: Acts as a secondary messenger in various signaling pathways, influencing processes like inflammation and apoptosis.

    Membrane Dynamics: Modulates the fluidity and structure of cell membranes, affecting membrane-bound proteins and receptors.

    Enzymatic Regulation: Serves as a substrate for enzymes like lipases and phospholipases, influencing lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    DG(183(9Z,12Z,15Z)/180/00): Contains stearic acid instead of palmitic acid.

    DG(183(6Z,9Z,12Z)/160/00): Contains γ-linolenic acid instead of α-linolenic acid.

Uniqueness

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to its specific fatty acid composition, which imparts distinct biochemical properties and biological activities. Its combination of palmitic acid and α-linolenic acid makes it particularly interesting for studies on lipid metabolism and cell signaling.

Properties

Molecular Formula

C37H66O5

Molecular Weight

590.9 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35,38H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5-,13-11-,18-17-/t35-/m0/s1

InChI Key

UHPKYXAUVQOHQL-DSZXWZEOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Reactant of Route 2
Reactant of Route 2
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Reactant of Route 4
Reactant of Route 4
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Reactant of Route 5
Reactant of Route 5
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Reactant of Route 6
Reactant of Route 6
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.